
(1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid, also known as MPCCA, is a chiral amino acid derivative. It has been widely used in scientific research due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid is not well understood. However, it is believed that (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid may act as a chiral auxiliary in various chemical reactions, which can lead to the formation of chiral compounds with high enantioselectivity.
Biochemical and Physiological Effects:
(1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid may have anti-inflammatory and analgesic effects. (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid has also been shown to inhibit the growth of some cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid in lab experiments is its high enantioselectivity, which can lead to the synthesis of chiral compounds with high purity. However, one limitation of using (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid is its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are many future directions for (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid research. One direction is to study the mechanism of action of (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid in more detail, which may lead to the development of new synthetic methods and applications. Another direction is to explore the potential pharmacological effects of (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid, which may lead to the development of new drugs. Additionally, the development of new synthetic methods for (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid may lead to more cost-effective production methods, which may increase its use in lab experiments.
Métodos De Síntesis
The synthesis of (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid can be achieved through several methods. One common method is the asymmetric hydrogenation of 2-methyl-2-(phenylmethoxycarbonylamino)cyclopentanone, which is catalyzed by rhodium complexes. This method can produce high yields of (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid with excellent enantioselectivity.
Aplicaciones Científicas De Investigación
(1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid has been widely used in scientific research as a chiral building block for the synthesis of various compounds. For example, (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid can be used to synthesize chiral β-lactams, which have potential applications in the pharmaceutical industry as antibiotics and enzyme inhibitors. (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid can also be used to synthesize chiral pyrrolidines, which are important intermediates in the synthesis of natural products and pharmaceuticals.
Propiedades
IUPAC Name |
(1R,2S)-2-methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(9-5-8-12(15)13(17)18)16-14(19)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,16,19)(H,17,18)/t12-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJFIWIQBBIWEV-WFASDCNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2395230.png)
![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)

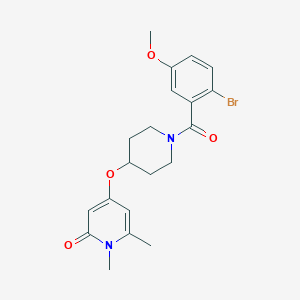
![(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2395238.png)
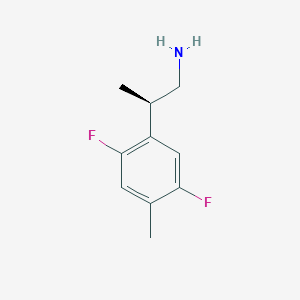
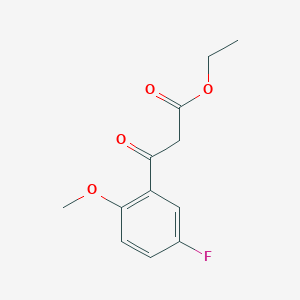
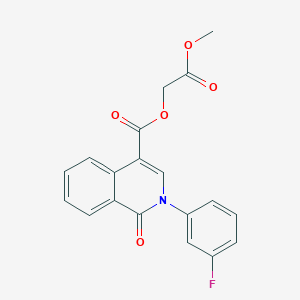
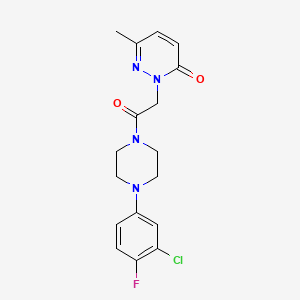
![Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2395247.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2395248.png)
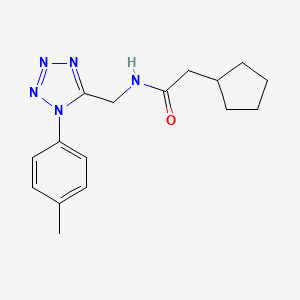
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2395251.png)
